2-(2-Bromophenoxy)acetonitrile
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves various strategies, such as the use of diethoxyphosphoryl groups , reactions with nucleophiles , and lipase-catalyzed transesterification . While these methods do not directly apply to the synthesis of 2-(2-Bromophenoxy)acetonitrile, they provide insight into the types of reactions that could potentially be adapted for its synthesis. For example, the use of nucleophiles in acetonitrile could be a starting point for designing a synthetic route for this compound.
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using techniques such as X-ray diffraction . These studies provide information on the arrangement of atoms within a molecule and the interactions between molecules in the solid state. For 2-(2-Bromophenoxy)acetonitrile, similar analytical techniques could be employed to determine its crystal structure and intermolecular interactions.
Chemical Reactions Analysis
The abstracts describe various chemical reactions involving acetonitrile and phenol derivatives. For instance, acetonitrile can be used as a solvent for the hydroxylation of phenols , and it can also participate in electrophilic aromatic substitution reactions as seen in the synthesis of 2-(2-hydroxyphenyl)acetonitriles . These reactions highlight the reactivity of the phenyl ring and the nitrile group, which would be relevant for understanding the chemical behavior of 2-(2-Bromophenoxy)acetonitrile.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to 2-(2-Bromophenoxy)acetonitrile can be inferred from the behavior of methyl-substituted phenols in acetonitrile and the electrochemical properties of phenols . These studies suggest that the presence of substituents on the phenyl ring can significantly affect the compound's reactivity and interaction with solvents. The bromine atom and nitrile group in 2-(2-Bromophenoxy)acetonitrile would likely influence its physical properties, such as solubility and boiling point, as well as its chemical reactivity.
Scientific Research Applications
1. Field: Organic Synthesis Acetonitrile is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds .
2. Application In the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds .
3. Methods of Application The conversion reactions of acetonitrile as a building block have become one of the most-attractive fields in organic synthesis . The cleavage of the H3C-CN bond or H-CH2CN in CH3CN generates •CN or •CH2CN radicals . Therefore, acetonitrile can be used as an important synthon in many types of organic reactions .
4. Results or Outcomes The review discusses the research progress involving acetonitrile in the past five years, covering both conventional synthesis methods and electrochemical synthesis . A detailed discussion of the substrate scope and mechanistic pathways is provided .
1. Field: Organic Synthesis Acetonitrile is well suited for use as a solvent and reactant in electrochemical reactions due to its unique properties . Therefore, more applications that utilize acetonitrile in electrochemistry are worth developing .
2. Application 2-Bromophenylacetonitrile has been used in the preparation of 2-(2-bromophenyl)ethylamine and (Z)-2-(2-bromophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile .
3. Methods of Application The specific methods of application for these compounds would depend on the specific reaction or synthesis being performed. In general, these compounds can be used as reagents in a variety of organic reactions .
4. Results or Outcomes The outcomes of these reactions would also depend on the specific reaction or synthesis being performed. In general, these compounds can be used to synthesize a variety of other compounds .
1. Field: Organic Synthesis Acetonitrile is well suited for use as a solvent and reactant in electrochemical reactions due to its unique properties . Therefore, more applications that utilize acetonitrile in electrochemistry are worth developing .
2. Application 2-Bromophenylacetonitrile has been used in the preparation of: 2- (2-bromophenyl)ethylamine (Z)-2- (2-bromophenyl)-3- (1 H -pyrrol-2-yl)acrylonitrile .
3. Methods of Application The specific methods of application for these compounds would depend on the specific reaction or synthesis being performed. In general, these compounds can be used as reagents in a variety of organic reactions .
4. Results or Outcomes The outcomes of these reactions would also depend on the specific reaction or synthesis being performed. In general, these compounds can be used to synthesize a variety of other compounds .
Safety And Hazards
2-(2-Bromophenoxy)acetonitrile is harmful by inhalation, in contact with skin, and if swallowed . It is toxic if inhaled (H331), harmful if swallowed (H302), and harmful in contact with skin (H312). It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .
properties
IUPAC Name |
2-(2-bromophenoxy)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c9-7-3-1-2-4-8(7)11-6-5-10/h1-4H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNMBGABMQPZLCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370163 | |
Record name | 2-(2-bromophenoxy)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromophenoxy)acetonitrile | |
CAS RN |
90004-90-3 | |
Record name | 2-(2-bromophenoxy)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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